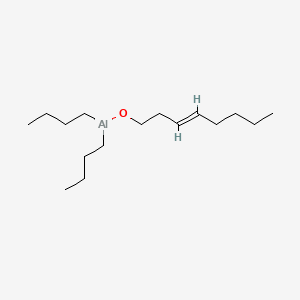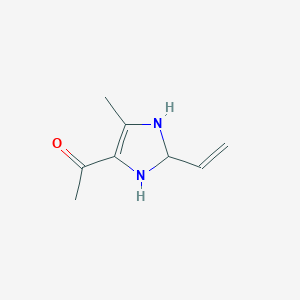
2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is an organic compound that belongs to the class of fluorene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various applications, particularly in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
化学反応の分析
Types of Reactions
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) has several scientific research applications, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a drug delivery agent.
作用機序
The mechanism of action of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. The molecular pathways involved may include energy transfer processes and interactions with specific biomolecules.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dimethylfluorene: A precursor in the synthesis of various fluorene derivatives.
2,7-Di-tert-butyl-9,9-dimethylfluorene: Known for its stability and used in similar applications.
2,7-Bis(4-biphenyl)-9,9-dimethylfluorene: Another fluorene derivative with comparable photophysical properties.
Uniqueness
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
特性
分子式 |
C75H58N4 |
|---|---|
分子量 |
1015.3 g/mol |
IUPAC名 |
9,9-dimethyl-2-N,7-N-diphenyl-2-N,7-N-bis[4-[4-(N-phenylanilino)phenyl]phenyl]fluorene-2,7-diamine |
InChI |
InChI=1S/C75H58N4/c1-75(2)73-53-69(78(63-29-17-7-18-30-63)67-45-37-57(38-46-67)55-33-41-65(42-34-55)76(59-21-9-3-10-22-59)60-23-11-4-12-24-60)49-51-71(73)72-52-50-70(54-74(72)75)79(64-31-19-8-20-32-64)68-47-39-58(40-48-68)56-35-43-66(44-36-56)77(61-25-13-5-14-26-61)62-27-15-6-16-28-62/h3-54H,1-2H3 |
InChIキー |
WNCASYCJVFKXMP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)









![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
